1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine
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Overview
Description
1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is a chemical compound that features a piperazine ring substituted with a 6-chloro-pyridine-3-sulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with 4-methyl-piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile.
Scientific Research Applications
1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound may be used to study enzyme inhibition or receptor binding.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-pyridine-3-sulfonyl chloride
- 2-Chloro-pyridine-3-sulfonyl chloride
- 6-Methoxy-pyridine-3-sulfonyl chloride
Uniqueness
1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is unique due to the presence of both the sulfonyl chloride and piperazine moieties, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNDIWBXKRQJHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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